Vaginidiol

Description

Properties

CAS No. |

62624-87-7 |

|---|---|

Molecular Formula |

C14H14O5 |

Molecular Weight |

262.26 |

IUPAC Name |

(8S,9R)-9-hydroxy-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one |

InChI |

InChI=1S/C14H14O5/c1-14(2,17)13-11(16)10-8(18-13)5-3-7-4-6-9(15)19-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13+/m1/s1 |

SMILES |

CC(C)(C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O |

Origin of Product |

United States |

Vaginidiol: A Comprehensive Technical Dossier

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vaginidiol, a naturally occurring furanocoumarin, presents a compelling subject for scientific investigation due to its unique chemical architecture and potential biological activities. This document provides a detailed overview of the chemical structure, properties, and known biological context of Vaginidiol. It is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery. While comprehensive biological and mechanistic studies on Vaginidiol are still emerging, this guide consolidates the available structural data and outlines established experimental methodologies for the isolation and characterization of related compounds, providing a roadmap for future research.

Chemical Structure and Properties

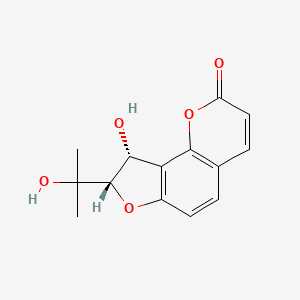

Vaginidiol is chemically defined as (8S,9R)-9-hydroxy-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one. It belongs to the class of angular furanocoumarins, characterized by a furan ring fused to a benzopyran-2-one core. The structure of Vaginidiol is distinguished by a dihydroxy-substituted isopropyl group at position 8 and a hydroxyl group at position 9 of the dihydrofuran moiety, with a specific stereochemistry of (8S, 9R).

The fundamental properties of Vaginidiol are summarized in the table below. This data is essential for its identification, characterization, and handling in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄O₅ | |

| Molecular Weight | 262.26 g/mol | |

| IUPAC Name | (8S,9R)-9-hydroxy-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one | |

| CAS Number | 62624-87-7 | |

| Canonical SMILES | CC(C)(O)[C@H]1OC2=C(C=C3C(=O)OC=C3C=C2)[C@H]1O | |

| InChI Key | DQISGWRLCDLKJI-YPMHNXCESA-N |

Natural Occurrence

Vaginidiol has been identified as a constituent of plants belonging to the Heracleum genus, a member of the Apiaceae family.[1][2][3] Species of Heracleum, commonly known as hogweed or cow parsnip, are recognized for their rich and diverse phytochemical profiles, particularly their abundance of coumarins and furanocoumarins.[2][3]

Experimental Protocols

While a specific, detailed experimental protocol for the isolation of Vaginidiol has not been identified in the available literature, a general methodology for the extraction and purification of furanocoumarins from Heracleum species can be adapted. The following protocol is based on established methods for related compounds and provides a robust starting point for the isolation of Vaginidiol.

General Protocol for the Isolation of Furanocoumarins from Heracleum Species

This protocol outlines a general procedure for the extraction and purification of furanocoumarins, which can be optimized for the specific isolation of Vaginidiol.

3.1.1. Plant Material Collection and Preparation

-

Collect the aerial parts (leaves, stems, and flowers) of the Heracleum species of interest during its flowering stage.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

3.1.2. Extraction

-

Macerate the powdered plant material in a suitable organic solvent. Acetone is a commonly used solvent for the initial extraction of furanocoumarins.[4]

-

The ratio of plant material to solvent should be approximately 1:5 (w/v).

-

Allow the mixture to stand at room temperature for a period of 48-72 hours with occasional agitation.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

3.1.3. Fractionation and Purification

-

The crude extract can be fractionated using liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Monitor the fractions for the presence of furanocoumarins using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., a mixture of n-hexane and ethyl acetate).

-

Visualize the TLC plates under UV light (254 nm and 366 nm). Furanocoumarins typically appear as fluorescent spots.

-

Subject the furanocoumarin-rich fractions to column chromatography for further purification. Silica gel (230-400 mesh) is a common stationary phase.[4]

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.[4]

-

Collect the fractions and monitor them by TLC.

-

Combine the fractions containing the purified compound and evaporate the solvent to yield the isolated furanocoumarin.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., methanol/chloroform).[4]

The workflow for this general isolation and purification process is illustrated in the diagram below.

Structural Elucidation

The definitive structure of Vaginidiol is determined through a combination of spectroscopic techniques. Below are the key analytical methods and the expected data for Vaginidiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For Vaginidiol, both ¹H and ¹³C NMR are essential.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals would include those for the aromatic protons of the coumarin system, the protons of the dihydrofuran ring, and the methyl and hydroxyl protons of the side chain.

-

¹³C NMR: The carbon NMR spectrum will indicate the number of distinct carbon environments. Characteristic signals would be observed for the carbonyl carbon of the lactone, the aromatic carbons, and the aliphatic carbons of the dihydrofuran ring and the side chain.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and elemental composition of Vaginidiol.

-

HRMS: This technique will provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₄H₁₄O₅).

Biological Activities and Signaling Pathways

While specific biological activities and modulated signaling pathways for Vaginidiol are not yet extensively documented, the broader class of furanocoumarins, to which it belongs, is known for a range of biological effects. These include antimicrobial, anti-inflammatory, and cytotoxic activities.[1][2]

The potential biological activities of Vaginidiol represent a promising area for future research. A logical starting point for investigating its bioactivity would be to screen it in assays relevant to the known activities of furanocoumarins.

Future Directions

The study of Vaginidiol is an open field with significant potential. Key areas for future research include:

-

Total Synthesis: The development of a stereoselective total synthesis of Vaginidiol would provide a reliable source of the pure compound for extensive biological testing and would allow for the synthesis of analogues for structure-activity relationship (SAR) studies.

-

Comprehensive Biological Screening: A broad screening of Vaginidiol against various biological targets is warranted to uncover its full therapeutic potential.

-

Mechanism of Action Studies: For any identified biological activities, detailed mechanistic studies should be conducted to elucidate the specific molecular targets and signaling pathways involved.

Conclusion

Vaginidiol is a structurally interesting natural product with potential for further scientific exploration. This technical guide provides a consolidated overview of its chemical nature and a framework for its further investigation. The detailed experimental approaches outlined herein for the isolation and characterization of related compounds can be readily adapted for Vaginidiol, paving the way for new discoveries in the field of natural product science and drug development.

References

- 1. Bioactivities and Chemotaxonomy of Four Heracleum Species: A Comparative Study Across Plant Parts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Genus Heracleum: A Comprehensive Review on Its Phytochemistry, Pharmacology, and Ethnobotanical Values as a Useful Herb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

An In-depth Technical Guide to the Vaginidiol Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vaginidiol, a naturally occurring angular furanocoumarin, has garnered interest for its potential biological activities. As a specialized plant metabolite, its biosynthesis is a complex process originating from the phenylpropanoid pathway. This technical guide provides a comprehensive overview of the core biosynthetic pathway of Vaginidiol, addressing precursor molecules, key enzymatic transformations, and proposed final tailoring steps. Due to the limited direct research on Vaginidiol's biosynthesis, this guide presents an inferred pathway based on the well-characterized biosynthesis of related angular furanocoumarins. It includes quantitative data on homologous enzymes, detailed experimental protocols for key enzyme assays, and visual diagrams of the metabolic route to facilitate a deeper understanding for researchers in natural product synthesis, metabolic engineering, and drug development.

Introduction

Vaginidiol is an angular furanocoumarin with the chemical structure (8S,9R)-9-hydroxy-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one.[1] It is found in various plant species, notably within the genus Heracleum, such as Heracleum persicum and Heracleum yungningense.[1][2][3] Furanocoumarins as a class are known for their diverse pharmacological activities, and understanding their biosynthetic pathways is crucial for biotechnological production and the development of novel therapeutic agents.

The biosynthesis of Vaginidiol is proposed to follow the general pathway of angular furanocoumarin synthesis, which branches from the central phenylpropanoid pathway. This guide will delineate this pathway in three main stages:

-

Core Coumarin Synthesis: The formation of the umbelliferone backbone from L-phenylalanine.

-

Angular Furanocoumarin Formation: The prenylation of umbelliferone and subsequent cyclization to form the angular furo[2,3-h]coumarin skeleton.

-

Proposed Tailoring Steps: The final enzymatic modifications, including reduction and hydroxylation, to yield Vaginidiol.

The Vaginidiol Biosynthetic Pathway

The proposed biosynthetic pathway for Vaginidiol is initiated in the cytoplasm and involves enzymes localized to the endoplasmic reticulum, particularly the cytochrome P450 monooxygenases.

Stage 1: Formation of the Umbelliferone Core

The pathway begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway.

-

Deamination of L-Phenylalanine: The first committed step is the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

-

Hydroxylation of trans-Cinnamic Acid: trans-Cinnamic acid is then hydroxylated at the C4 position to yield p-coumaric acid. This reaction is catalyzed by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase (CYP73A subfamily).

-

Ortho-Hydroxylation and Lactonization: p-Coumaric acid is subsequently hydroxylated at the C2 position by p-Coumaroyl CoA 2'-hydroxylase (C2'H) . The resulting 2,4-dihydroxy-cinnamic acid undergoes a trans-cis isomerization of the side chain, followed by a spontaneous intramolecular cyclization (lactonization) to form the core coumarin structure, umbelliferone (7-hydroxycoumarin).

Stage 2: Formation of the Angular Furanocoumarin Skeleton

Umbelliferone serves as the critical branch-point intermediate for the biosynthesis of both linear and angular furanocoumarins. For Vaginidiol, the pathway proceeds through the angular route.

-

C8-Prenylation: Umbelliferone undergoes prenylation at the C8 position, catalyzed by an aromatic prenyltransferase (PT) . This enzyme transfers a dimethylallyl pyrophosphate (DMAPP) moiety to the coumarin ring to produce osthenol .

-

Furan Ring Formation (Part 1 - Cyclization): Osthenol is converted to the dihydrofuranocoumarin intermediate, (+)-columbianetin . This cyclization is catalyzed by a cytochrome P450 enzyme, columbianetin synthase .

-

Furan Ring Formation (Part 2 - Desaturation): (+)-Columbianetin is then converted to the parent angular furanocoumarin, angelicin , through an oxidative reaction that forms the furan ring's double bond. This step is catalyzed by angelicin synthase , a member of the CYP71AJ subfamily of cytochrome P450s.[4][5]

Stage 3: Proposed Tailoring Steps to Vaginidiol

The final steps to convert an angular furanocoumarin intermediate into Vaginidiol are not yet experimentally confirmed. Based on the structure of Vaginidiol—a dihydroxy-dihydrofuranocoumarin—the following enzymatic modifications are proposed to occur on a columbianetin-like intermediate:

-

Reduction of the Furan Ring: Unlike the pathway to angelicin, the intermediate (+)-columbianetin does not undergo desaturation. Instead, the dihydrofuran ring is retained.

-

Hydroxylation Events: Two key hydroxylation reactions are necessary to produce Vaginidiol from a dihydrofuranocoumarin precursor like (+)-columbianetin. These reactions are likely catalyzed by specific cytochrome P450 monooxygenases .

-

Hydroxylation of the Isopropyl Group: One hydroxylation occurs on the isopropyl side chain.

-

Hydroxylation of the Dihydrofuran Ring: A second hydroxylation occurs on the dihydrofuran ring itself.

-

The precise order and the specific enzymes (likely P450s or other hydroxylases) responsible for these final tailoring steps remain a key area for future research.

Visualization of the Biosynthetic Pathway

The following diagrams illustrate the key stages of the Vaginidiol biosynthetic pathway.

Quantitative Data

Direct kinetic data for the enzymes specific to the Vaginidiol pathway are largely unavailable. The following table summarizes representative kinetic parameters for homologous enzymes from the well-studied phenylpropanoid and furanocoumarin biosynthetic pathways. This data provides a baseline for understanding the efficiency of these enzymatic steps.

| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| Phenylalanine Ammonia-Lyase (PAL) | Pyrus bretschneideri | L-Phenylalanine | 5000 ± 1100 | - | [6][7] |

| Musa cavendishii | L-Phenylalanine | 1450 | - | [8] | |

| Cinnamate 4-Hydroxylase (C4H) | Sorghum bicolor | trans-Cinnamic acid | 0.61 - 40.68 | - | [9] |

| Helianthus tuberosus | trans-Cinnamic acid | - | High turnover | [10] | |

| Coumarin-specific Prenyltransferase | Citrus limon | Geranyl diphosphate | 9 | - | [11] |

| Citrus limon | Bergaptol | 140 | - | [11] | |

| Angelicin Synthase (CYP71AJ51) | Peucedanum praeruptorum | (+)-Columbianetin | 1.9 ± 0.3 | 0.021 ± 0.001 | [12] |

| Psoralen Synthase (CYP71AJ49) | Peucedanum praeruptorum | (+)-Marmesin | 1.1 ± 0.2 | 0.032 ± 0.001 | [12] |

Note: Data for Angelicin Synthase and Psoralen Synthase are provided as the closest available homologs for the final cyclization step.

Experimental Protocols

The characterization of the Vaginidiol biosynthetic pathway requires robust experimental protocols for enzyme expression and activity assays. Below are detailed methodologies for key enzyme families involved in this pathway.

Protocol for Heterologous Expression and Purification of Plant Cytochrome P450s (e.g., C4H, Angelicin Synthase)

Plant P450s are membrane-bound proteins, making their heterologous expression and purification challenging. Yeast (Saccharomyces cerevisiae) and insect cell systems are commonly used.[13][14]

Objective: To produce functional P450 enzymes for in vitro characterization.

Workflow Diagram:

Methodology:

-

Gene Cloning:

-

Isolate total RNA from plant tissue known to produce furanocoumarins (e.g., Heracleum persicum roots or leaves).

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the target P450 gene (e.g., a homolog of angelicin synthase) using PCR with specific primers. N-terminal modifications may be required to improve expression in heterologous systems.[15][16]

-

Clone the amplified gene into a suitable expression vector (e.g., pYeDP60 for yeast), which often includes a tag for purification (e.g., His-tag).

-

-

Heterologous Expression in Yeast:

-

Transform the expression vector into a suitable S. cerevisiae strain (e.g., WAT11), which may also co-express a P450 reductase to provide electrons.

-

Grow the yeast culture in an appropriate selective medium.

-

Induce protein expression according to the vector's promoter system (e.g., with galactose for the GAL10-CYC1 promoter).

-

-

Microsome Preparation:

-

Harvest yeast cells by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., Tris-HCl with EDTA and DTT).

-

Resuspend cells in lysis buffer and lyse them using methods like glass bead vortexing or a French press.

-

Centrifuge the lysate at low speed (e.g., 10,000 x g) to remove cell debris.

-

Collect the supernatant and perform ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the membrane-bound P450s.

-

Resuspend the microsomal pellet in a storage buffer containing glycerol and store at -80°C.

-

-

Purification (Optional):

-

Solubilize the microsomal membranes using a mild detergent (e.g., CHAPS).

-

Apply the solubilized protein to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

-

Wash the column and elute the purified P450.

-

Characterize the purified protein using SDS-PAGE and CO-difference spectroscopy to confirm the presence of functional P450.[17]

-

Protocol for Psoralen/Angelicin Synthase Enzyme Assay

Objective: To determine the catalytic activity and kinetic parameters of psoralen or angelicin synthase.[4][18]

Principle: The assay measures the conversion of the dihydrofuranocoumarin substrate ((+)-marmesin for psoralen synthase or (+)-columbianetin for angelicin synthase) to the corresponding furanocoumarin product (psoralen or angelicin). The reaction requires NADPH as a cofactor. Products are typically quantified by HPLC.

Materials:

-

Microsomal preparation containing the recombinant synthase (or purified enzyme).

-

Substrate: (+)-Marmesin or (+)-columbianetin dissolved in a suitable solvent (e.g., DMSO).

-

Cofactor: NADPH.

-

Reaction Buffer: e.g., 0.1 M Sodium Phosphate buffer, pH 7.0.

-

Quenching Solution: e.g., Ethyl acetate.

-

HPLC system with a C18 column and UV detector.

Methodology:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, the microsomal protein, and the substrate at various concentrations (for kinetic analysis).

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

-

Initiation of Reaction:

-

Start the reaction by adding NADPH to a final concentration of approximately 1 mM.

-

-

Incubation:

-

Incubate the reaction for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Termination and Extraction:

-

Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.

-

Centrifuge to separate the phases.

-

Transfer the organic (ethyl acetate) layer containing the product to a new tube.

-

Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

-

-

Analysis:

-

Re-dissolve the dried residue in a suitable solvent (e.g., methanol).

-

Analyze the sample by HPLC, monitoring at a wavelength where the product absorbs strongly (e.g., 300-310 nm).[18]

-

Quantify the product by comparing its peak area to a standard curve generated with an authentic standard of angelicin or psoralen.

-

-

Data Analysis:

-

Calculate the reaction velocity (product formed per unit time).

-

For kinetic analysis, plot the reaction velocity against substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

-

Protocol for Metabolite Extraction and Analysis from Plant Tissue

Objective: To extract and quantify Vaginidiol and its potential precursors from plant material (e.g., Heracleum species).[9]

Materials:

-

Plant tissue (fresh or freeze-dried and ground).

-

Extraction Solvent: Methanol or a mixture of hexane and acetone.

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or normal phase) for cleanup.

-

LC-MS/MS system for analysis.

Methodology:

-

Extraction:

-

Homogenize a known weight of plant tissue in methanol (e.g., 10 mL per gram of tissue).

-

Perform extraction using ultrasonication for 30 minutes. Repeat the extraction process three times.

-

Combine the methanol extracts and evaporate to dryness under reduced pressure.

-

-

Sample Cleanup (SPE):

-

Re-dissolve the dried extract in a small volume of an appropriate solvent.

-

Condition an SPE cartridge according to the manufacturer's instructions.

-

Load the sample onto the cartridge.

-

Wash the cartridge to remove interfering compounds.

-

Elute the furanocoumarins with a suitable solvent (e.g., methanol or acetone).

-

Evaporate the eluate and reconstitute in the mobile phase for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an HPLC or UPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or Orbitrap).

-

Use a C18 reversed-phase column for separation.

-

Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Set the mass spectrometer to monitor for the specific mass-to-charge ratio (m/z) of Vaginidiol and its characteristic fragment ions for quantification and confirmation.

-

Conclusion and Future Perspectives

The biosynthetic pathway of Vaginidiol, an angular furanocoumarin, is inferred to proceed through the established phenylpropanoid and angular furanocoumarin pathways, culminating in a series of yet-to-be-characterized tailoring reactions. The core pathway involves the synthesis of umbelliferone, followed by C8-prenylation and cyclization to form a dihydrofuranocoumarin intermediate like (+)-columbianetin. The final steps likely involve specific hydroxylations of this intermediate.

This guide provides a foundational framework for researchers. However, significant research is required to fully elucidate the Vaginidiol-specific biosynthetic machinery. Key future research directions include:

-

Identification of Tailoring Enzymes: Transcriptome analysis of Vaginidiol-producing plants, such as Heracleum persicum, coupled with functional genomics, will be crucial to identify the specific P450s or other enzymes responsible for the final reduction and hydroxylation steps.

-

Enzyme Characterization: Once identified, these enzymes must be heterologously expressed and biochemically characterized to determine their substrate specificity, kinetics, and reaction mechanisms.

-

Metabolic Engineering: With the complete pathway elucidated, metabolic engineering strategies in microbial or plant hosts could be developed for the sustainable and scalable production of Vaginidiol, enabling further investigation of its pharmacological properties and potential applications in drug development.

By building upon the knowledge of related pathways and employing modern molecular biology and analytical techniques, the complete biosynthesis of Vaginidiol can be unraveled, paving the way for new discoveries in natural product science.

References

- 1. Vaginidiol | C14H14O5 | CID 11817856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Does the Invasive Heracleum mantegazzianum Influence Other Species by Allelopathy? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two CYP71AJ enzymes function as psoralen synthase and angelicin synthase in the biosynthesis of furanocoumarins in Peucedanum praeruptorum Dunn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Angelicin—A Furocoumarin Compound With Vast Biological Potential [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. repositum.tuwien.at [repositum.tuwien.at]

- 13. experts.illinois.edu [experts.illinois.edu]

- 14. Systematic engineering pinpoints a versatile strategy for the expression of functional cytochrome P450 enzymes in Escherichia coli cell factories - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Furanocoumarins in two European species of Heracleum: transcriptomic and metabolomic study - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Preliminary In-Vitro Studies of Vaginidiol

To the valued researchers, scientists, and drug development professionals,

Following a comprehensive search of publicly available scientific literature, we must report that there are currently no specific preliminary in-vitro studies published for a compound identified as "Vaginidiol." This designation does not appear in established databases of chemical compounds and their biological activities.

The search did yield a mention of "vaginidiol" as a synonym for the compound "Vaginol" in its PubChem entry (CID 11817856).[1] However, subsequent searches for in-vitro studies on Vaginol also did not provide any specific experimental data.

It is possible that "Vaginidiol" is a novel or proprietary compound with research that has not yet been published, or the name may be a variant or misspelling of another compound.

While we are unable to provide a detailed technical guide on Vaginidiol at this time, we can offer a general framework and methodologies for conducting preliminary in-vitro studies for a novel compound intended for vaginal drug delivery, based on the broader search results. This framework is designed to assess key aspects such as cytotoxicity, anti-inflammatory potential, and mechanism of action.

I. General Framework for Preliminary In-Vitro Evaluation of a Novel Vaginal Compound

The initial in-vitro assessment of a new chemical entity for vaginal application typically involves a tiered approach to evaluate its safety and potential therapeutic efficacy.

A. Cytotoxicity Assays

A fundamental first step is to determine the compound's potential for causing cellular damage or death.[2] These assays are crucial for establishing a safe concentration range for further experiments.

Table 1: Commonly Employed In-Vitro Cytotoxicity Assays

| Assay Principle | Cell Lines | Endpoint Measured | Reference |

| Metabolic Activity (MTT/XTT/MTS) | Vaginal (VK2/E6E7), Cervical (HeLa), Uterine (HEC-1A) | Conversion of tetrazolium salts to colored formazan products by metabolically active cells. | [3] |

| Membrane Integrity (LDH Release) | Vaginal, Cervical, Uterine cell lines | Release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes. | [4] |

| Cell Proliferation (Crystal Violet) | Vaginal, Cervical, Uterine cell lines | Staining of adherent cells to quantify cell number. | |

| Apoptosis vs. Necrosis (Annexin V/PI Staining) | Vaginal, Cervical, Uterine cell lines | Differentiates between programmed cell death (apoptosis) and uncontrolled cell death (necrosis). | [2] |

-

Cell Seeding: Plate vaginal epithelial cells (e.g., VK2/E6E7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, 72 hours). Include vehicle controls (medium with the same solvent concentration used to dissolve the compound) and positive controls (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate reader at the appropriate wavelength (typically around 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) can then be determined from the dose-response curve.

Workflow for a Standard Cytotoxicity Assay

Caption: A generalized workflow for determining the cytotoxicity of a compound using an MTT assay.

B. Anti-Inflammatory Activity Assays

Chronic inflammation is implicated in various vaginal conditions.[5] In-vitro assays can assess a compound's ability to modulate inflammatory responses in relevant cell types.

Table 2: In-Vitro Assays for Anti-Inflammatory Effects

| Assay | Cell Model | Inflammatory Stimulus | Key Markers Measured | Reference |

| Cytokine/Chemokine Secretion | Macrophages (e.g., RAW 264.7), Vaginal Epithelial Cells | Lipopolysaccharide (LPS) | TNF-α, IL-6, IL-1β, IL-8, MCP-1 | [6][7] |

| Nitric Oxide (NO) Production | Macrophages (e.g., RAW 264.7) | Lipopolysaccharide (LPS) | Nitrite levels (Griess Assay) | [7] |

| Gene Expression of Pro-inflammatory Mediators | Vaginal Smooth Muscle Cells, Macrophages | Lipopolysaccharide (LPS) | COX-2, iNOS mRNA levels (RT-qPCR) | [5] |

-

Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) or vaginal epithelial cells and pre-treat with various non-toxic concentrations of the test compound for a specified duration (e.g., 1-2 hours).

-

Inflammatory Stimulation: Induce an inflammatory response by adding an inflammatory stimulus such as Lipopolysaccharide (LPS) to the cell culture medium.

-

Incubation: Incubate the cells for a period sufficient to allow for cytokine production and secretion (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Compare the levels of secreted cytokines in the compound-treated groups to the LPS-only treated group to determine the inhibitory effect of the compound.

C. Signaling Pathway Analysis

To understand the mechanism of action, it is essential to investigate the signaling pathways modulated by the compound.

Table 3: Common Signaling Pathways in Inflammation and Cell Proliferation

| Signaling Pathway | Key Proteins | Method of Analysis | Relevance | Reference |

| NF-κB Pathway | p65, IκBα | Western Blot (for phosphorylation), Reporter Assays | Central regulator of inflammatory gene expression. | [8] |

| MAPK Pathway | ERK, JNK, p38 | Western Blot (for phosphorylation) | Involved in stress responses, cell proliferation, and apoptosis. | [8] |

| PI3K/Akt Pathway | PI3K, Akt, mTOR | Western Blot (for phosphorylation) | Regulates cell survival, growth, and proliferation. | [9] |

| JAK/STAT Pathway | JAK, STAT3 | Western Blot (for phosphorylation) | Mediates cellular responses to cytokines and growth factors. | [8] |

-

Cell Lysis: After treatment with the compound and/or inflammatory stimulus, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., phospho-p65, total p65).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Hypothetical Anti-Inflammatory Signaling Pathway of a Novel Compound

Caption: A potential mechanism where a novel compound inhibits LPS-induced inflammation by targeting the NF-κB and MAPK pathways.

Conclusion and Future Directions

The absence of specific in-vitro data for "Vaginidiol" prevents a detailed analysis of its biological activities. Should this compound become available for research, the experimental frameworks outlined above provide a robust starting point for its preliminary in-vitro characterization. Future studies should aim to elucidate its safety profile, anti-inflammatory efficacy, and the molecular mechanisms underlying its effects to determine its potential as a therapeutic agent for vaginal health.

We encourage researchers with access to "Vaginidiol" to conduct and publish such foundational studies to contribute to the scientific understanding of this compound. If "Vaginidiol" is an alternative name for a known compound, clarification of its chemical identity would be crucial for a comprehensive literature review.

References

- 1. Vaginol - Wikipedia [en.wikipedia.org]

- 2. omicsonline.org [omicsonline.org]

- 3. Optimization and Application of In Vitro and Ex Vivo Models for Vaginal Semisolids Safety Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell viability assays | Abcam [abcam.com]

- 5. Anti-inflammatory effects of androgens in the human vagina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro and In Vivo Anti-Inflammatory Effects of Cannabidiol Isolated from Novel Hemp (Cannabis sativa L.) Cultivar Pink Pepper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro and In Vivo Anti-Inflammatory Effects of Cannabis sativa Stem Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transcriptome comparative analysis of ovarian follicles reveals the key genes and signaling pathways implicated in hen egg production - PMC [pmc.ncbi.nlm.nih.gov]

Vaginidiol: An In-depth Technical Guide on its Core Solubility and Stability Profile

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Vaginidiol, a naturally occurring angular furanocoumarin, presents a promising scaffold for therapeutic development. A thorough understanding of its physicochemical properties is paramount for advancing this compound from discovery to clinical application. This technical guide provides a comprehensive overview of the solubility and stability profile of vaginidiol. Due to the limited availability of direct experimental data for vaginidiol in publicly accessible literature, this guide leverages data from the structurally similar and well-characterized angular furanocoumarin, angelicin, and the linear furanocoumarin, psoralen, to establish a foundational profile. Furthermore, this document outlines detailed experimental protocols for determining solubility and conducting forced degradation studies, in line with regulatory expectations, to enable researchers to generate specific data for vaginidiol.

Introduction to Vaginidiol

Vaginidiol is a member of the furanocoumarin class of organic compounds, characterized by a furan ring fused with a coumarin moiety. Specifically, it is an angular furanocoumarin, a structural motif that influences its biological activity and physicochemical properties. While research into the therapeutic potential of vaginidiol is ongoing, a comprehensive characterization of its solubility and stability is essential for formulation development, analytical method validation, and predicting its in vivo behavior.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Furanocoumarins are generally characterized by their lipophilic nature, leading to poor solubility in aqueous media. To provide a relevant framework for vaginidiol, the solubility data for the angular furanocoumarin angelicin and the linear furanocoumarin psoralen are presented below. It is anticipated that vaginidiol will exhibit a similar solubility profile, with good solubility in polar aprotic solvents and limited solubility in water.

Quantitative Solubility Data of Representative Furanocoumarins

The following table summarizes the reported solubility of angelicin and psoralen in various solvents. This data serves as a valuable proxy for estimating the solubility of vaginidiol.

| Compound | Solvent | Solubility | Temperature (°C) |

| Angelicin | Dimethyl Sulfoxide (DMSO) | ~5 mg/mL[1][2] | Not Specified |

| Dimethyl Formamide (DMF) | ~2 mg/mL[1][2] | Not Specified | |

| Ethanol | ~1 mg/mL[1][2] | Not Specified | |

| Water | 20 mg/L[1] | Not Specified | |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[2] | Not Specified | |

| Psoralen | Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[3] | Not Specified |

| Dimethyl Formamide (DMF) | ~30 mg/mL[3] | Not Specified | |

| Ethanol | ~1 mg/mL[3] | Not Specified | |

| Water | 65.16 mg/L[4] | 25 |

Experimental Protocol for Solubility Determination

A standard method for determining the thermodynamic solubility of a compound is the shake-flask method. This protocol can be adapted for vaginidiol.

Objective: To determine the equilibrium solubility of vaginidiol in various solvents.

Materials:

-

Vaginidiol (crystalline solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of vaginidiol to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of vaginidiol in the diluted filtrate using a validated HPLC method.

-

Calculate the solubility of vaginidiol in each solvent, expressed in units such as mg/mL or mol/L.

Stability Profile

Understanding the stability of vaginidiol under various stress conditions is crucial for determining its shelf-life, identifying potential degradation products, and developing stability-indicating analytical methods. Forced degradation studies are performed to accelerate the degradation of a drug substance to predict its long-term stability.

Forced Degradation Studies: A General Overview

Forced degradation studies typically involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are generated at a detectable level without complete degradation of the parent compound.

Experimental Protocol for Forced Degradation Studies

The following protocol outlines a general procedure for conducting forced degradation studies on vaginidiol.

Objective: To investigate the degradation pathways of vaginidiol under various stress conditions.

Materials:

-

Vaginidiol

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)

-

Methanol or other suitable organic solvent

-

Water bath or oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

Procedure:

1. Preparation of Stock Solution:

-

Prepare a stock solution of vaginidiol in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

-

Acid Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of HCl solution (e.g., 0.1 M or 1 M).

-

Incubate the mixture at a specific temperature (e.g., 60 °C) for a defined period.

-

At various time points, withdraw samples, neutralize with an appropriate amount of NaOH, and dilute for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of NaOH solution (e.g., 0.1 M or 1 M).

-

Incubate the mixture at a specific temperature (e.g., 60 °C) for a defined period.

-

At various time points, withdraw samples, neutralize with an appropriate amount of HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with an equal volume of H₂O₂ solution (e.g., 3% or 30%).

-

Keep the mixture at room temperature for a defined period.

-

At various time points, withdraw samples and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Place a sample of solid vaginidiol and a sample of the stock solution in an oven at an elevated temperature (e.g., 80 °C).

-

Monitor for degradation over a defined period. For the solid sample, dissolve a known amount in a suitable solvent before HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a sample of solid vaginidiol and a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the samples by HPLC after the exposure period.

-

3. Analysis:

-

Analyze all stressed samples by a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.

-

Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Visualizations

Biosynthesis of Angular Furanocoumarins

The following diagram illustrates the general biosynthetic pathway leading to the formation of angular furanocoumarins, the class of compounds to which vaginidiol belongs.

Caption: General biosynthetic pathway of angular furanocoumarins.

Experimental Workflow for Forced Degradation Studies

The diagram below outlines the logical workflow for conducting a forced degradation study of a drug substance like vaginidiol.

Caption: Workflow for a forced degradation study.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability profile of vaginidiol by leveraging data from structurally related furanocoumarins and outlining detailed, standardized experimental protocols. The provided methodologies will enable researchers to generate robust and specific data for vaginidiol, which is essential for its continued development as a potential therapeutic agent. The successful execution of these studies will facilitate formulation design, ensure analytical method robustness, and meet regulatory requirements for drug development.

References

An In-depth Technical Guide to Vaginidiol and its Homologous Furanocoumarin Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Vaginidiol, an angular furanocoumarin, and its homologous compounds. Furanocoumarins are a class of naturally occurring organic compounds recognized for their diverse and potent biological activities. This document details their chemical structures, quantitative biological activities, and the intricate signaling pathways they modulate. Furthermore, it furnishes detailed experimental protocols for the isolation, purification, and biological evaluation of these compounds, aiming to facilitate further research and drug development endeavors in this promising area of natural product chemistry.

Introduction

Vaginidiol is a naturally occurring furanocoumarin, a class of heterocyclic compounds characterized by a furan ring fused with a coumarin scaffold.[1][2] Its formal chemical name is (8S,9R)-9-hydroxy-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one.[3] Furanocoumarins are classified into two main types based on the pattern of the furan ring fusion: linear and angular. Vaginidiol belongs to the angular type, with angelicin being the parent compound of this subclass.[1][2][4] These compounds are secondary metabolites in a variety of plant families, notably Apiaceae and Rutaceae, and are known to be involved in plant defense mechanisms.[2][5]

The interest in furanocoumarins within the scientific and medical communities stems from their broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antifungal activities.[1][5][6] However, they are also known for their photosensitizing properties, which can lead to phytophotodermatitis, and their ability to interact with drug-metabolizing enzymes such as cytochrome P450s, leading to significant food-drug interactions.[2][5] This guide focuses on Vaginidiol and its structural homologs, providing a detailed repository of their biological activities and mechanisms of action to support ongoing and future research.

Vaginidiol and its Homologous Compounds

Homologous compounds to Vaginidiol share the core furanocoumarin structure and are often stereoisomers or derivatives with varying substitutions.

Key Homologous Compounds:

-

Vaginol: A stereoisomer of Vaginidiol.

-

Angelicin: The parent angular furanocoumarin. It has demonstrated anti-cancer, anti-inflammatory, and pro-osteogenesis properties.[7][8][9]

-

Psoralen: The parent compound of linear furanocoumarins, known for its use in PUVA (Psoralen + UVA) therapy for skin disorders.[6]

-

Bergapten (5-methoxypsoralen): A linear furanocoumarin found in citrus oils, it exhibits anticancer and anti-inflammatory effects.[5][10][11]

-

Xanthotoxin (8-methoxypsoralen): Another linear furanocoumarin, it has been studied for its anticancer and anti-inflammatory activities.[12][13]

-

Isopimpinellin: A linear furanocoumarin with demonstrated cytotoxic activity against various cancer cell lines.[1]

Quantitative Biological Activity

The biological activities of Vaginidiol and its homologs have been quantified in numerous studies, primarily focusing on their cytotoxic and antiproliferative effects against cancer cell lines. The following tables summarize key IC50 values reported in the literature.

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| Bergapten | MK-1 (gastric cancer) | Antiproliferative | 193.0 | [14] |

| HeLa (cervical cancer) | Antiproliferative | 43.5 | [14] | |

| B16F10 (murine melanoma) | Antiproliferative | >462.0 | [14] | |

| HT-1080 (fibrosarcoma) | Cytotoxicity (with UVA) | 0.9 | [10] | |

| CYP3A4 (human liver microsomes) | Enzyme Inhibition | ~25 | [11] | |

| C32 (amelanotic melanoma) | Cytotoxicity (with UVA) | 22.7 (1.3 J/cm²) | [15] | |

| COLO829 (melanotic melanoma) | Cytotoxicity (with UVA) | 24.2 (1.3 J/cm²) | [15] | |

| Xanthotoxin | HepG2 (liver cancer) | Cytotoxicity | 6.9 µg/mL (~31.9 µM) | [13] |

| Psoralen | Human Liver Microsomes | CYP Inhibition | 34.05 | [16] |

| Isopimpinellin | HL-60/MX2 (leukemia) | Cytotoxicity | 26 | [1] |

| Phellopterin | CEM/C1 (leukemia) | Cytotoxicity | 8 | [1] |

| Angelicin | MDA-MB-231 (breast cancer) | Antiproliferative | 100 (effective dose) | [7] |

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, cell lines, and assay methodologies across different studies.

Signaling Pathways and Mechanisms of Action

Furanocoumarins exert their biological effects by modulating a variety of cellular signaling pathways, primarily leading to apoptosis, cell cycle arrest, and inhibition of inflammatory responses.

Apoptosis Induction

A primary mechanism of the anticancer activity of furanocoumarins is the induction of apoptosis. This programmed cell death is often mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

p53 Pathway Activation: Several furanocoumarins, including bergapten, have been shown to upregulate the tumor suppressor protein p53.[1][17] Activated p53 can then transcriptionally activate pro-apoptotic genes like Bax.[1][17]

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins is crucial for mitochondrial integrity. Furanocoumarins can shift this balance in favor of apoptosis by upregulating Bax and downregulating Bcl-2, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent caspase activation.[17][18]

-

Caspase Activation: The apoptotic cascade culminates in the activation of executioner caspases, such as caspase-3, which cleave key cellular substrates, leading to the characteristic morphological changes of apoptosis.[19] Bergapten has been shown to induce apoptosis through the activation of caspases.[17]

Cell Cycle Arrest

Furanocoumarins can also inhibit cancer cell proliferation by inducing cell cycle arrest, preventing cells from progressing through the phases of division.

-

G1 Phase Arrest: Bergapten has been shown to induce G1 arrest, which is associated with the upregulation of p21 and PTEN.[1]

-

G2/M Phase Arrest: Angelicin can cause cell cycle arrest at the G2/M phase by reducing the expression of cyclin B1 and cdc2, while increasing the levels of p21 and p27.[7]

Modulation of MAPK and Other Kinase Pathways

Mitogen-activated protein kinase (MAPK) pathways are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.

-

MAPK Pathway: Furanocoumarins like bergamottin and angelicin can modulate the expression and phosphorylation of MAPK family members, including p38, ERK1/2, and JNK.[12][17][20] The specific effect can be cell-type dependent, leading to either pro-apoptotic or anti-inflammatory outcomes.

-

PI3K/Akt Pathway: This pathway is a key regulator of cell survival. Some furanocoumarins have been shown to inhibit the PI3K/Akt signaling cascade, which contributes to their pro-apoptotic effects.[1][12]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of furanocoumarins.

Extraction and Isolation of Furanocoumarins from Plant Material

This protocol describes a general procedure for the extraction and purification of furanocoumarins from plant sources, such as the fruits of Ammi majus or the leaves of Heracleum species.

Materials:

-

Dried and powdered plant material

-

Solvents: Hexane, Dichloromethane (CH₂Cl₂), Ethyl Acetate (EtOAc), Methanol (MeOH)

-

Silica gel for column chromatography

-

Medium-Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC) systems

-

Rotary evaporator

Procedure:

-

Extraction: Macerate the powdered plant material sequentially with solvents of increasing polarity (e.g., hexane, CH₂Cl₂, EtOAc, and finally MeOH). Each extraction should be performed for a sufficient duration (e.g., 24-72 hours) at room temperature.

-

Concentration: Concentrate the resulting extracts under reduced pressure using a rotary evaporator.

-

Fractionation: Subject the most biologically active crude extract (e.g., the CH₂Cl₂ extract) to column chromatography on silica gel.[13]

-

Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding EtOAc.

-

Purification: Collect the fractions and monitor them by Thin-Layer Chromatography (TLC). Combine similar fractions and subject them to further purification using MPLC or preparative HPLC to isolate pure compounds.

-

Structure Elucidation: Characterize the structure of the isolated pure compounds using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).[13]

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Furanocoumarin stock solutions (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[21][22]

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the furanocoumarin compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[21][22]

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[21][23]

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[21][22]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Materials:

-

Treated and untreated cell pellets

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., CCD camera-based imager)

Procedure:

-

Protein Extraction: Lyse the cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[24]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[25]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[25]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[25]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]

-

Detection: After further washes, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[25]

-

Analysis: Quantify the band intensities using image analysis software and normalize to a loading control protein (e.g., β-actin or GAPDH) to compare protein expression levels between samples.

Conclusion

Vaginidiol and its homologous furanocoumarins represent a class of natural products with significant therapeutic potential, particularly in the realm of oncology. Their ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways like the p53 and MAPK cascades underscores their promise as lead compounds for drug development. This guide has synthesized the current knowledge on these compounds, providing a foundation of quantitative data, mechanistic insights, and detailed experimental protocols. It is anticipated that this comprehensive resource will serve as a valuable tool for researchers, accelerating the exploration and exploitation of these potent bioactive molecules for the development of novel therapeutics. Further research is warranted to fully elucidate the structure-activity relationships, in vivo efficacy, and safety profiles of Vaginidiol and its analogs.

References

- 1. Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Western blot protocol | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological Properties of Bergapten: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of psoralens as anti-tumoral agents in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Angelicin inhibits the growth and migration of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Angelicin-A furocoumarin compound with vast biological potential - UM Research Repository [eprints.um.edu.my]

- 10. medchemexpress.com [medchemexpress.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Potential Anticancer Activity of the Furanocoumarin Derivative Xanthotoxin Isolated from Ammi majus L. Fruits: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. UVA radiation augments cytotoxic activity of psoralens in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Screening of Apoptosis Pathway-Mediated Anti-Proliferative Activity of the Phytochemical Compound Furanodienone against Human Non-Small Lung Cancer A-549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. merckmillipore.com [merckmillipore.com]

- 22. researchhub.com [researchhub.com]

- 23. broadpharm.com [broadpharm.com]

- 24. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 25. bio-rad.com [bio-rad.com]

Vaginidiol: A Technical Review of a Bioactive Furanocoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaginidiol is a naturally occurring furanocoumarin, a class of organic chemical compounds produced by a variety of plants.[1][2] Chemically identified as (8S,9R)-9-hydroxy-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one, with the chemical formula C14H14O5, Vaginidiol has been isolated from various plant species of the Heracleum genus, notably Heracleum persicum and Heracleum yungningense.[1] As a member of the furanocoumarin family, Vaginidiol is of interest to the scientific community for its potential biological activities, which are characteristic of this class of compounds, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][3][4]

This technical guide provides a comprehensive review of the available scientific literature on Vaginidiol and related furanocoumarins. Due to the limited number of studies focusing specifically on Vaginidiol, this review incorporates data from studies on closely related compounds and extracts from the Heracleum genus to provide a broader understanding of its potential pharmacological profile. The information is presented to support further research and drug development efforts centered on this and similar bioactive molecules.

Physicochemical Properties of Vaginidiol

A summary of the key physicochemical properties of Vaginidiol is presented in the table below. This information is crucial for its identification, characterization, and for the design of experimental studies.

| Property | Value | Source |

| Chemical Formula | C14H14O5 | PubChem[5] |

| Molecular Weight | 262.26 g/mol | PubChem[5] |

| CAS Registry Number | 62624-87-7 | PubChem[5] |

| IUPAC Name | (8S,9R)-9-hydroxy-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one | PubChem[5] |

| Natural Sources | Heracleum persicum, Heracleum yungningense | PubChem[1] |

Potential Biological Activities and Quantitative Data

While specific quantitative data for Vaginidiol is limited, studies on related coumarins isolated from Heracleum species provide insights into its potential cytotoxic activity. The following table summarizes the cytotoxic activity of a related coumarin, Candinol C, isolated from Heracleum dissectum. This data serves as a reference point for potential future studies on Vaginidiol.

| Compound | Cell Line | Activity | IC50 Value (µM) | Source |

| Candinol C | HepG2 (Hepatocellular carcinoma) | Cytotoxic | 57.6 ± 1.1 | Zhang et al., 2022[6] |

Furanocoumarins, as a class, are known to exhibit a range of biological activities. Modern pharmacological studies have demonstrated that compounds from Heracleum species possess anticonvulsant, anti-inflammatory, antifungal, anticancer, and antioxidant activities.[1][3]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. Below are detailed protocols for key experiments relevant to the study of Vaginidiol's biological activities, based on standard laboratory practices and literature reviews.

Isolation and Purification of Vaginidiol from Plant Material

A general workflow for the isolation and characterization of bioactive compounds like Vaginidiol from plant sources is outlined below.

Protocol:

-

Plant Material Preparation: The roots of Heracleum persicum are collected, washed, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to solvent extraction, typically using methanol or ethanol, at room temperature for an extended period. The process is often repeated multiple times to ensure maximum yield. The resulting extracts are then combined and concentrated under reduced pressure.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Separation: The fractions showing biological activity are subjected to further separation using chromatographic techniques. This may involve open column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.

-

Structural Elucidation: The structure of the isolated compound (Vaginidiol) is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, and HMBC) and Mass Spectrometry (MS).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

Protocol:

-

Cell Culture: Human cancer cell lines (e.g., HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of Vaginidiol (or a related compound) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the treatment period, the medium is removed, and MTT solution is added to each well. The plate is incubated for a few hours to allow the conversion of MTT into formazan crystals by metabolically active cells.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.

Protocol:

-

Microorganism Preparation: Bacterial or fungal strains are cultured in a suitable broth medium to achieve a specific turbidity, corresponding to a known cell density.

-

Serial Dilution: The test compound (Vaginidiol) is serially diluted in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Signaling Pathways

Furanocoumarins are known to modulate various signaling pathways involved in inflammation and cancer.[3] While the specific signaling pathways affected by Vaginidiol have not been elucidated, based on the activities of other furanocoumarins, a hypothetical mechanism of action can be proposed. Furanocoumarins have been shown to exert anti-inflammatory and anticancer effects by modulating key signaling pathways such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase).[3][7]

The diagram below illustrates a potential signaling pathway that could be modulated by Vaginidiol, leading to anti-inflammatory effects. It is important to note that this is a generalized pathway based on the known activities of the furanocoumarin class of compounds and requires experimental validation for Vaginidiol.

Conclusion and Future Directions

Vaginidiol, a furanocoumarin isolated from Heracleum species, represents a promising area for natural product research. While current literature on Vaginidiol itself is sparse, the known biological activities of the furanocoumarin class and extracts from its plant sources suggest potential for anti-inflammatory, antimicrobial, and cytotoxic applications. This technical guide has summarized the available information and provided a framework of experimental protocols and potential mechanisms of action to guide future research.

To fully understand the therapeutic potential of Vaginidiol, further studies are essential. These should include:

-

Comprehensive Biological Screening: A broad screening of Vaginidiol's activity against a panel of cancer cell lines, pathogenic microbes, and in various models of inflammation.

-

Quantitative Analysis: Determination of specific quantitative measures of activity, such as IC50 and MIC values.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by Vaginidiol to understand its mode of action.

-

In Vivo Studies: Evaluation of the efficacy and safety of Vaginidiol in animal models to assess its therapeutic potential in a physiological context.

The continued investigation of Vaginidiol will contribute to the growing body of knowledge on bioactive natural products and may lead to the development of new therapeutic agents.

References

- 1. jchemrev.com [jchemrev.com]

- 2. Minimum inhibitory concentrations of selected antimicrobials against Escherichia coli and Trueperella pyogenes of bovine uterine origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vaginidiol | C14H14O5 | CID 11817856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A new coumarin isolated from the roots of Heracleum dissectum Ledeb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Vaginidiol: A Technical Guide to Safety and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential safety and toxicity profile of Vaginidiol based on its classification as a furanocoumarin. Direct experimental data on Vaginidiol is not publicly available. Therefore, the information presented herein is extrapolated from the known toxicological profiles of the furanocoumarin class of compounds. All data should be interpreted with this context in mind.

Executive Summary

Vaginidiol is identified as a furanocoumarin, a class of organic chemical compounds known for their distinct biological activities. While specific toxicological studies on Vaginidiol are not available in the public domain, this guide synthesizes the known safety and toxicity data for furanocoumarins to provide a predictive overview for research and drug development purposes. The primary toxicological concerns associated with furanocoumarins are phototoxicity, photomutagenicity, and photocarcinogenicity, all of which are mediated by the interaction of these compounds with UVA radiation. Furthermore, furanocoumarins are potent inhibitors of cytochrome P450 enzymes, leading to a high potential for drug-drug interactions. This document summarizes the known quantitative toxicological data for representative furanocoumarins, details relevant experimental protocols, and visualizes the key mechanistic pathways.

Chemical Identification

Vaginidiol is closely related to Vaginol, a known furanocoumarin. The glucoside of Vaginol is Apterin.[1][2] The chemical identity of these related compounds is as follows:

| Compound | PubChem CID | CAS Number | Molecular Formula |

| Vaginidiol | 11817856 | 62624-87-7 | C14H14O5 |

| Vaginol | 16062330, 101820924 | 26992-52-9 | C14H14O5 |

| Apterin | 57459455 | 53947-89-0 | C20H24O10 |

Toxicological Profile of Furanocoumarins

The toxicity of furanocoumarins is intrinsically linked to their photosensitive nature. In the absence of ultraviolet (UV) light, their toxicity is generally low. However, upon exposure to UVA radiation, they become potent cellular toxins.

Summary of Toxicological Data (General Furanocoumarins)

Due to the absence of specific data for Vaginidiol, the following table summarizes the known toxic effects of the furanocoumarin class.

| Toxicological Endpoint | Description | Notes |

| Phototoxicity | Causes severe skin inflammation (phytophotodermatitis), erythema, edema, and blistering upon dermal exposure followed by UVA radiation. | This is the most prominent and acute toxic effect of furanocoumarins. |

| Photomutagenicity | Induces mutations in DNA in the presence of UVA light. | Mediated by the formation of covalent adducts with DNA pyrimidine bases. |

| Photocarcinogenicity | Long-term exposure to furanocoumarins and UVA radiation is associated with an increased risk of skin cancer. | |

| Cytochrome P450 Inhibition | Potent inhibitors of various CYP450 enzymes, particularly CYP3A4. | This leads to significant potential for drug-drug interactions, altering the metabolism of co-administered therapeutic agents. |

| Hepatotoxicity | High doses of some furanocoumarins have been associated with liver damage in animal studies. | Data is limited and often related to specific furanocoumarin derivatives. |

| Reproductive and Developmental Toxicity | Limited data available. High doses may pose a risk. | Further research is needed in this area. |

Mechanism of Action and Signaling Pathways

Phototoxicity and Photomutagenicity

The primary mechanism of furanocoumarin-induced phototoxicity involves the absorption of UVA energy, which excites the furanocoumarin molecule to a triplet state. This energized molecule can then interact with DNA in two ways:

-

Type I Reaction: The excited furanocoumarin directly forms covalent monoadducts with the pyrimidine bases (thymine and cytosine) of DNA.

-

Type II Reaction: The excited furanocoumarin transfers its energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen, which can then damage DNA and other cellular components.